molecular formula C10H13BrO3 B14873425 5-Bromo-2,3-diethoxyphenol

5-Bromo-2,3-diethoxyphenol

Cat. No.: B14873425
M. Wt: 261.11 g/mol
InChI Key: NMNSUBDNHXTBFR-UHFFFAOYSA-N
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Description

5-Bromo-2,3-diethoxyphenol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom at the 5th position and two ethoxy groups at the 2nd and 3rd positions on a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-diethoxyphenol typically involves the bromination of 2,3-diethoxyphenol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron powder. The reaction conditions usually include a solvent like acetic acid and a controlled temperature to ensure selective bromination at the 5th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-diethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding phenol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 2,3-diethoxyphenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2,3-diethoxyphenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-diethoxyphenol involves its interaction with specific molecular targets. The bromine atom and ethoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,3-dimethoxyphenol: Similar structure but with methoxy groups instead of ethoxy groups.

    5-Bromo-2,3-dihydroxyphenol: Similar structure but with hydroxyl groups instead of ethoxy groups.

    5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: A related compound with a quinone structure.

Uniqueness

5-Bromo-2,3-diethoxyphenol is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity. The ethoxy groups can also affect the compound’s ability to interact with specific molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H13BrO3

Molecular Weight

261.11 g/mol

IUPAC Name

5-bromo-2,3-diethoxyphenol

InChI

InChI=1S/C10H13BrO3/c1-3-13-9-6-7(11)5-8(12)10(9)14-4-2/h5-6,12H,3-4H2,1-2H3

InChI Key

NMNSUBDNHXTBFR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)O)Br

Origin of Product

United States

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